N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
CAS No.: 955793-09-6
Cat. No.: VC11884396
Molecular Formula: C24H31N3O3
Molecular Weight: 409.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955793-09-6 |
|---|---|
| Molecular Formula | C24H31N3O3 |
| Molecular Weight | 409.5 g/mol |
| IUPAC Name | N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C24H31N3O3/c1-4-13-27-14-5-6-19-16-18(8-9-21(19)27)11-12-25-23(28)24(29)26-20-15-17(2)7-10-22(20)30-3/h7-10,15-16H,4-6,11-14H2,1-3H3,(H,25,28)(H,26,29) |
| Standard InChI Key | IFEIJOXUVGNNII-UHFFFAOYSA-N |
| SMILES | CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC |
| Canonical SMILES | CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC |
Introduction
N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a complex organic compound with a molecular formula of C24H31N3O3 and a molecular weight of 409.5 g/mol . This compound is of interest due to its unique structure, which combines a methoxy-methylphenyl group with a tetrahydroquinolinyl moiety linked through an ethanediamide bridge.
Synthesis and Preparation
The synthesis of N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves a multi-step process. Although specific synthesis protocols for this compound are not widely documented, similar compounds often require the reaction of appropriate amines with carboxylic acid derivatives in the presence of coupling agents.
Biological and Pharmacological Activity
While specific biological activity data for N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is limited, compounds with similar structural features have shown potential in various therapeutic areas. The tetrahydroquinoline moiety, for instance, is known for its presence in compounds with antimalarial, antibacterial, and anticancer properties.
Research Findings and Future Directions
Given the lack of detailed research findings specifically on N'-(2-methoxy-5-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, future studies should focus on its synthesis optimization, biological screening, and pharmacokinetic evaluation. These efforts could uncover new therapeutic applications or provide insights into the structure-activity relationships of similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume